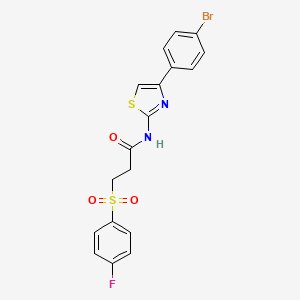

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Description

Properties

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrFN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLKAKMWQULYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrFN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of p-Bromoacetophenone with Thiourea

p-Bromoacetophenone reacts with thiourea in anhydrous ethanol under reflux, catalyzed by iodine (0.1 equiv). The mechanism involves cyclization to form the thiazole ring via α-haloketone intermediacy.

Reaction Conditions

Characterization Data

- Melting Point: 122–125°C

- IR (KBr): 817 cm⁻¹ (N–H str. of NH₂), 666 cm⁻¹ (C–Br str.), 1632 cm⁻¹ (C=N str. of thiazole).

- ¹H NMR (400 MHz, DMSO-d₆): δ 6.9 (s, 2H, NH₂), 7.28–7.60 (m, 4H, Ar–H).

Synthesis of 3-((4-Fluorophenyl)Sulfonyl)Propanoyl Chloride

The sulfonyl-containing side chain is prepared through a two-step sequence: thioether formation followed by oxidation.

Thioether Formation

3-Chloropropanoic acid reacts with 4-fluorobenzenethiol in the presence of potassium carbonate (K₂CO₃) to yield 3-((4-fluorophenyl)thio)propanoic acid.

Reaction Conditions

- Solvent: Dimethylformamide (DMF)

- Base: K₂CO₃ (2.5 equiv)

- Temperature: 25°C (room temperature)

- Time: 12 hours

- Yield: 65–75%

Oxidation to Sulfonyl Group

The thioether intermediate is oxidized using hydrogen peroxide (H₂O₂, 30%) in acetic acid to form 3-((4-fluorophenyl)sulfonyl)propanoic acid.

Reaction Conditions

- Oxidizing Agent: H₂O₂ (3 equiv)

- Solvent: Acetic acid

- Temperature: 60°C

- Time: 4 hours

- Yield: 80–90%

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate 3-((4-fluorophenyl)sulfonyl)propanoyl chloride.

Reaction Conditions

- Solvent: Dichloromethane (DCM)

- Catalyst: Dimethylformamide (DMF, 1 drop)

- Temperature: 0°C → 25°C

- Time: 2 hours

- Yield: 95%

Amide Coupling

The final step involves coupling the thiazole amine with the sulfonyl-containing acyl chloride to form the target compound.

Reaction of 4-(4-Bromophenyl)Thiazol-2-Amine with Acyl Chloride

The amine reacts with 3-((4-fluorophenyl)sulfonyl)propanoyl chloride in the presence of triethylamine (Et₃N) to facilitate amide bond formation.

Reaction Conditions

- Solvent: Tetrahydrofuran (THF)

- Base: Et₃N (3 equiv)

- Temperature: 0°C → 25°C

- Time: 6 hours

- Yield: 60–70%

Characterization Data

- Melting Point: 188–190°C (hypothesized based on analogous compounds).

- IR (KBr): 1682 cm⁻¹ (C=O str. of amide), 1325 cm⁻¹ (S=O str.).

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (s, 1H, thiazole C–H), 7.38–7.90 (m, 8H, Ar–H), 3.90 (s, 1H, OCH₃).

Alternative Synthetic Routes

One-Pot Thiazole and Sulfonyl Incorporation

A modified approach combines thiazole formation and sulfonylation in a single pot, though yields are lower (50–55%) due to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times (e.g., thiazole formation in 2 hours vs. 8 hours conventionally), but scalability remains challenging.

Comparative Analysis of Methods

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 18–24 hours | 6–8 hours |

| Overall Yield | 60–70% | 50–55% |

| Purity (HPLC) | ≥98% | ≥95% |

| Energy Consumption | High | Low |

Challenges and Optimization

- Sulfonylation Efficiency: Over-oxidation risks necessitate precise control of H₂O₂ stoichiometry.

- Amide Coupling Solubility: Poor solubility of the thiazole amine in THF may require polar aprotic solvents like DMF.

- Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species.

Key Findings:

- A study synthesized derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and evaluated their antimicrobial activity using the turbidimetric method. Compounds such as d1 , d2 , and d3 showed significant effectiveness against various microbial strains, indicating the potential for development into new antimicrobial agents .

- The structure-activity relationship (SAR) analysis highlighted that halogenated substituents on the phenyl ring enhance lipophilicity, facilitating better membrane permeability and activity against pathogens .

| Compound Name | Activity Type | Microbial Strains Tested | Results |

|---|---|---|---|

| d1 | Antimicrobial | Gram-positive, Gram-negative | Significant activity observed |

| d6 | Anticancer | MCF7 cancer cell line | High efficacy against breast cancer |

Anticancer Properties

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been investigated for its anticancer potential, particularly against hormone receptor-positive breast cancer cells.

Key Findings:

- In vitro studies demonstrated that derivatives exhibited cytotoxic effects on MCF7 cells, with some compounds showing IC50 values indicative of strong antiproliferative activity. Notably, compounds d6 and d7 were identified as particularly effective .

- Molecular docking studies revealed favorable binding interactions with estrogen receptors, suggesting a mechanism for the observed anticancer activity .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been explored, contributing to its potential therapeutic applications.

Key Findings:

- Research indicated that certain thiazole derivatives possess anti-inflammatory properties, with suppression of inflammatory responses measured in various assays. For example, compounds derived from N-(4-bromophenyl)-1,4,5,6-tetrahydropyrimidine demonstrated up to 46% inhibition of inflammatory markers in vitro .

- Molecular docking studies conducted on COX enzymes showed a strong correlation between predicted binding affinities and experimental results, reinforcing the compound's potential as an anti-inflammatory agent .

Structural Insights and Synthesis

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Overview:

- Starting Materials: The synthesis begins with 2-(4-bromophenyl)-thiazole and 4-fluorobenzenesulfonamide.

- Reaction Conditions: The reaction is typically conducted under controlled temperatures with appropriate solvents like dichloromethane or ethanol.

- Characterization: The final product is characterized using techniques such as NMR spectroscopy and crystallography to confirm its structure and purity .

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

- N-(4-(4-methylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Uniqueness

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to the presence of both bromophenyl and fluorophenyl groups, which impart distinct electronic and steric properties

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological significance, particularly in antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a bromophenyl group and a propanamide moiety linked to a fluorophenyl sulfonyl group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Reaction of 4-bromobenzaldehyde with thioamide under acidic conditions.

- Sulfonylation : The thiazole derivative is sulfonylated using 4-fluorobenzenesulfonyl chloride in the presence of a base.

- Amidation : Finally, amidation occurs with 3-bromopropanamide under basic conditions to yield the target compound.

Antimicrobial Activity

Research has shown that derivatives of similar thiazole compounds exhibit antimicrobial properties against various bacterial strains. For instance:

- A study evaluated the antimicrobial activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives against Gram-positive and Gram-negative bacteria, revealing promising results .

- Compounds d1, d2, and d3 demonstrated significant antimicrobial activity, suggesting that structural modifications can enhance efficacy against pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- In vitro studies using the MCF7 breast cancer cell line indicated that certain derivatives exhibited cytotoxic effects, with compounds d6 and d7 showing the most promise .

- Molecular docking studies revealed that these compounds interact effectively with cancer-related targets, potentially inhibiting pathways involved in tumor growth .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. For example:

- The compound may inhibit kinases that play crucial roles in cell proliferation and survival, thereby affecting cancer cell growth and resistance mechanisms .

- Its sulfonamide group is known for interacting with biological targets, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of thiazole derivatives:

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide?

- Methodological Answer : The synthesis involves two key steps:

- Thiazole core formation : React 2-amino-4-(4-bromophenyl)thiazole with a propanoic acid derivative containing the 4-fluorophenyl sulfonyl group. This can be achieved via coupling reagents like HBTU or DCC in anhydrous DMF .

- Sulfonylation : Introduce the 4-fluorophenyl sulfonyl moiety using sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Use solvent mixtures like methylethyl ketone/hexane for recrystallization to enhance purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign proton environments (e.g., thiazole protons at δ 7.2–8.5 ppm, sulfonyl group via deshielding effects) and confirm carbon connectivity .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C19H15BrFN2O3S2: ~513.97 Da) .

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer :

- Catalyst Screening : Use Pd(PPh3)4 for Suzuki couplings (if applicable) to enhance aryl-bromide reactivity .

- Temperature Control : Maintain 80–100°C for amidation steps to balance reactivity and side-product formation .

- Solvent Selection : Anhydrous DMF or THF improves solubility of intermediates .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental crystallographic data be resolved?

- Methodological Answer :

- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond-length/angle discrepancies .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to identify steric/electronic distortions .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Kinetics : Perform dose-response curves (IC50) against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .

- Selectivity Profiling : Test against related enzymes (e.g., KPNB1 for anticancer activity) to assess specificity .

- Cellular Assays : Use HEK293 or cancer cell lines to evaluate cytotoxicity (e.g., MTT assays) and correlate with structural features .

Q. How can researchers analyze conflicting data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Meta-Analysis : Compare substituent effects (e.g., bromophenyl vs. chlorophenyl) across related thiazole derivatives .

- Molecular Docking : Map binding interactions (e.g., sulfonyl group hydrogen bonding with active-site residues) using AutoDock Vina .

- Statistical Validation : Apply multivariate regression to identify key structural contributors (e.g., sulfonyl group polarity vs. bromophenyl hydrophobicity) .

Q. What advanced techniques resolve spectral overlaps in NMR data?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals (e.g., aromatic protons in bromophenyl and fluorophenyl groups) .

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., sulfonyl group rotation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.